![molecular formula C17H16O2 B1527510 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 883523-41-9](/img/structure/B1527510.png)
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde (6-CMB) is a compound that has been studied for its potential applications in scientific research and development. It is an aldehyde that is composed of a six-membered cyclopropylmethoxy ring attached to a biphenyl group, which is in turn attached to a carbaldehyde group. 6-CMB has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Antibacterial Agents
The biphenyl derivative has been studied for its potential as an antibacterial agent . Research indicates that certain biphenyl and dibenzofuran derivatives exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . This suggests that the compound could be part of a novel class of antibacterial drugs, offering a structural innovation in the fight against antibiotic resistance.
Electromagnetic Compatibility
In the field of electromagnetic compatibility , biphenyl derivatives have been utilized to suppress simultaneous switching noise (SSN) and radiated emissions in high-speed digital PCB applications . This application is crucial for improving the performance of multi-layer digital PCBs by reducing power plane noise and enhancing noise isolation efficiency.
Cancer Immunotherapy
Biphenyl derivatives are being explored as small-molecule inhibitors of PD-1/PD-L1, which are significant in the context of cancer immunotherapy . These compounds have advantages such as oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties, making them promising candidates for treating various cancers.
Pulmonary Fibrosis Treatment
Research has been conducted on the inhibitory effects of cyclopropylmethoxy biphenyl derivatives on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests potential therapeutic applications for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive lung disease.
Synthetic Intermediate for Medicinal Chemistry
The compound serves as a key synthetic intermediate in the production of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor . Roflumilast is used to treat conditions like chronic obstructive pulmonary disease (COPD), highlighting the compound’s importance in medicinal chemistry.
Structure-Activity Relationship (SAR) Studies
The structure–activity relationship (SAR) of biphenyl derivatives, including the compound , is an area of active research. Understanding the SAR helps in designing more effective drugs by identifying the functional groups and structural features that contribute to the biological activity of these compounds .
properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-14-8-9-17(19-12-13-6-7-13)16(10-14)15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRINOGYAYMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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